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Compound of Interest

Compound Name: H-DL-Phe(4-NO2)-OH

Cat. No.: B167367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

synthetic amino acid derivative, H-DL-Phe(4-NO2)-OH (4-Nitro-DL-phenylalanine). The

information presented herein is essential for the characterization, identification, and quality

control of this compound in research and drug development settings. This document includes

available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), alongside detailed experimental protocols and workflow visualizations.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for H-DL-Phe(4-
NO2)-OH. It is important to note that a complete, publicly available, and fully assigned

experimental dataset for all spectroscopic methods is not readily available. The data presented

is a compilation from various sources and includes information on closely related structures for

comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined ¹H and ¹³C NMR chemical shifts for H-DL-Phe(4-NO2)-OH
are not consistently reported in publicly accessible literature. The presence of the electron-

withdrawing nitro group at the para position of the phenyl ring significantly influences the

chemical shifts of the aromatic protons and carbons compared to unsubstituted phenylalanine.

Researchers should anticipate downfield shifts for the aromatic protons and carbons.
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Table 1: Predicted ¹H NMR Chemical Shifts for H-DL-Phe(4-NO2)-OH

Proton
Predicted Chemical
Shift (δ) ppm

Multiplicity
Coupling Constant
(J) Hz

H-α ~3.8 - 4.2 dd ~5-8

H-β ~3.0 - 3.4 m -

Aromatic H (ortho to

NO₂)
~8.1 - 8.3 d ~8-9

Aromatic H (meta to

NO₂)
~7.4 - 7.6 d ~8-9

Note: Predicted values are based on general principles of NMR spectroscopy and data from

similar substituted aromatic compounds. Actual values may vary depending on the solvent and

experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for H-DL-Phe(4-NO2)-OH

Carbon Predicted Chemical Shift (δ) ppm

C=O (Carboxyl) ~170 - 175

C-α ~55 - 60

C-β ~35 - 40

Aromatic C (ipso to CH₂) ~145 - 150

Aromatic C (ortho to NO₂) ~123 - 125

Aromatic C (meta to NO₂) ~130 - 132

Aromatic C (para to CH₂, ipso to NO₂) ~147 - 152

Note: Predicted values are based on general principles of NMR spectroscopy and data from

similar substituted aromatic compounds. Actual values may vary depending on the solvent and

experimental conditions.
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Infrared (IR) Spectroscopy
The IR spectrum of H-DL-Phe(4-NO2)-OH is characterized by the vibrational modes of its

functional groups, most notably the nitro group, the amino acid backbone, and the aromatic

ring.

Table 3: Characteristic IR Absorption Bands for H-DL-Phe(4-NO2)-OH

Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 2500 Broad

O-H stretch (carboxylic acid),

N-H stretch (amino acid

zwitterion)

~3100 - 3000 Medium Aromatic C-H stretch

~2960 - 2850 Medium Aliphatic C-H stretch

~1710 - 1680 Strong C=O stretch (carboxylic acid)

~1600 - 1580 Medium N-H bend (amino group)

~1525 Strong Asymmetric NO₂ stretch[1]

~1345 Strong Symmetric NO₂ stretch[1]

~1500, ~1450 Medium-Weak Aromatic C=C stretch

Note: The nitro group stretches are particularly useful for identification. The symmetric

stretching frequency of the nitro group in L-4-nitrophenylalanine has been shown to be a

sensitive probe of the local environment.[2][3]

Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation

pattern of the molecule.

Table 4: Mass Spectrometry Data for H-DL-Phe(4-NO2)-OH

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b167367?utm_src=pdf-body
https://www.benchchem.com/product/b167367?utm_src=pdf-body
https://www.chemistryconnected.com/courses/NMR/NMRshifts1H-general.pdf
https://www.chemistryconnected.com/courses/NMR/NMRshifts1H-general.pdf
https://pubmed.ncbi.nlm.nih.gov/21344930/
https://pubs.acs.org/doi/abs/10.1021/jp109288j
https://www.benchchem.com/product/b167367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

211.0713 [M+H]⁺ (protonated molecular ion)

165 [M+H - NO₂]⁺

137 Further fragmentation

74 Common fragment for amino acids

Note: Data is based on electrospray ionization (ESI) mass spectrometry.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for H-DL-Phe(4-
NO2)-OH.

NMR Spectroscopy Protocol

Sample Preparation

Data Acquisition

Data Processing

Start

Dissolve 5-10 mg of
H-DL-Phe(4-NO2)-OH

in 0.5-0.7 mL of
deuterated solvent

(e.g., D₂O, DMSO-d₆)

Transfer solution
to a 5 mm
NMR tube

Place NMR tube
in spectrometer

Set up experiment:
- Lock on solvent signal
- Shim for homogeneity
- Tune and match probe

Acquire ¹H and ¹³C spectra
(e.g., zg30 for ¹H,

zgpg30 for ¹³C with
proton decoupling)

Process raw data:
- Fourier transform
- Phase correction

- Baseline correction

Reference spectra
(e.g., to residual solvent peak
or internal standard like TSP)

Analyze spectra:
- Peak picking

- Integration (¹H)
- Assign chemical shifts

End
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Figure 1: NMR Spectroscopy Workflow.

Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of H-DL-Phe(4-NO2)-OH and dissolve it in

approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean,

dry vial. For D₂O, a small amount of a suitable acid or base may be needed to aid

dissolution. Transfer the solution to a 5 mm NMR tube.

Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency

of 400 MHz or higher for protons.

¹H NMR Acquisition: A standard proton experiment (e.g., Bruker's zg30 pulse program) is

used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are collected

to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A standard carbon experiment with proton decoupling (e.g., Bruker's

zgpg30 pulse program) is used. A larger number of scans will be required compared to ¹H

NMR to obtain a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.

The spectra are referenced to the residual solvent peak or an internal standard (e.g., TSP for

D₂O).

IR Spectroscopy Protocol
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Sample Preparation (KBr Pellet)

Data Acquisition

Data Processing

Start

Grind 1-2 mg of
H-DL-Phe(4-NO2)-OH

with ~100 mg of
dry KBr powder

Press the mixture
in a die under high
pressure to form a
transparent pellet

Place the KBr pellet
in the sample holder of
the FTIR spectrometer

Collect a background
spectrum of air

Collect the sample
spectrum

Ratio the sample
spectrum against the
background spectrum

Analyze the spectrum:
- Identify characteristic

absorption bands
- Assign bands to
functional groups

End

Click to download full resolution via product page

Figure 2: IR Spectroscopy Workflow (KBr Pellet Method).

Methodology:

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of H-DL-Phe(4-NO2)-OH with

approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate

mortar and pestle until a fine, homogeneous powder is obtained. Transfer the powder to a

pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a

transparent or semi-transparent pellet.

Instrumentation: An FTIR spectrometer is used for analysis.

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. First, a

background spectrum of the empty sample compartment (air) is collected. Then, the sample

spectrum is recorded. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-

noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum by the instrument software to produce the final absorbance or transmittance
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spectrum. The resulting spectrum is then analyzed to identify the characteristic absorption

bands.

Mass Spectrometry Protocol

Sample Preparation
Data Acquisition (ESI)

Data Analysis

Start

Prepare a dilute solution
of H-DL-Phe(4-NO2)-OH

in a suitable solvent
(e.g., methanol/water)

Infuse the sample solution
into the ESI source of the

mass spectrometer

Acquire a full scan
(MS1) spectrum to

identify the molecular ion

Select the molecular ion
and perform tandem MS

(MS/MS) to obtain
fragmentation data

Process the raw data

Analyze the spectra:
- Determine the m/z of the

molecular ion and fragments
- Propose fragmentation pathways

End

Click to download full resolution via product page

Figure 3: Mass Spectrometry Workflow (ESI-MS).

Methodology:

Sample Preparation: Prepare a dilute solution of H-DL-Phe(4-NO2)-OH (typically in the low

µg/mL to ng/mL range) in a solvent system suitable for electrospray ionization (ESI), such as

a mixture of methanol and water, often with a small amount of formic acid to promote

protonation.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is used. This could be a quadrupole, ion trap, time-of-flight (TOF), or hybrid instrument.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography (LC) system.

Full Scan (MS1): A full scan mass spectrum is acquired to determine the mass-to-charge

ratio (m/z) of the protonated molecular ion ([M+H]⁺).
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Tandem MS (MS/MS): The molecular ion is then isolated in the mass spectrometer and

subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen)

to induce fragmentation. The resulting fragment ions are then mass-analyzed to generate

the MS/MS spectrum.

Data Analysis: The mass spectra are analyzed to identify the m/z values of the parent ion

and its fragments. This information is used to confirm the molecular weight and to elucidate

the structure of the molecule by interpreting the fragmentation pattern.

Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical relationship between the different spectroscopic

techniques in the structural elucidation of H-DL-Phe(4-NO2)-OH.

Spectroscopic Techniques

Information Obtained

H-DL-Phe(4-NO2)-OH
(Unknown Structure)

Mass Spectrometry IR Spectroscopy NMR Spectroscopy
(¹H, ¹³C)

Molecular Weight
& Fragmentation Pattern

Functional Groups Present
(e.g., -NO₂, -COOH, -NH₂)

Connectivity of Atoms
(Carbon-Hydrogen Framework)

Confirmed Structure of
H-DL-Phe(4-NO2)-OH
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Figure 4: Logical Flow of Structural Elucidation.

This guide serves as a foundational resource for professionals working with H-DL-Phe(4-NO2)-
OH. While comprehensive experimental data remains somewhat elusive in public domains, the

provided information and protocols offer a robust starting point for in-house characterization

and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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